methyl 3,4-dihydro-2H-pyran-5-carboxylate
Overview
Description
Methyl 3,4-dihydro-2H-pyran-5-carboxylate is an organic compound with the molecular formula C7H10O3 It is a derivative of pyran, a six-membered heterocyclic compound containing one oxygen atom
Mechanism of Action
Target of Action
Methyl 3,4-dihydro-2H-pyran-5-carboxylate is a unique chemical compound with a molecular formula of C7H9O3 . It’s important to note that the identification of a compound’s primary targets is a crucial step in understanding its mechanism of action.
Mode of Action
Generally, the mode of action of a compound refers to how it interacts with its target, leading to a series of biochemical events at the cellular level .
Biochemical Pathways
Biochemical pathways are a series of chemical reactions occurring within a cell, and a compound can influence these pathways by interacting with one or more components of the pathway .
Pharmacokinetics
Pharmacokinetics involves the absorption, distribution, metabolism, and excretion (ADME) of a compoundThese properties can significantly impact the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
These effects can be diverse, ranging from the activation or inhibition of enzymes to the modulation of signal transduction pathways .
Action Environment
The action environment of a compound refers to how various environmental factors influence the compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can significantly impact the activity of a compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of methyl 3,4-dihydro-2H-pyran-5-carboxylate typically involves a multi-step synthetic process. One common method includes the alkylation of 1-bromo-3-chloropropane with methylacetoacetate in the presence of an alcoholic solvent to form a haloketone intermediate. This intermediate is then O-alkylated with sodium methoxide to yield the desired compound in its crude form. The final product is purified by fractional distillation .
Industrial Production Methods
Industrial production methods for this compound are designed to be economical and environmentally friendly. The process involves similar steps as the synthetic route but is optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 3,4-dihydro-2H-pyran-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Scientific Research Applications
Methyl 3,4-dihydro-2H-pyran-5-carboxylate has several applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is employed in the production of polymers and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Methyl 3,4-dihydro-6-methyl-2H-pyran-5-carboxylate: A similar compound with an additional methyl group, which may exhibit different chemical properties and reactivity.
2H-Pyran-2-carboxaldehyde, 3,4-dihydro-2,5-dimethyl-: Another related compound with different substituents on the pyran ring.
Uniqueness
Methyl 3,4-dihydro-2H-pyran-5-carboxylate is unique due to its specific structure and reactivity, making it valuable in various synthetic and industrial applications. Its ability to undergo multiple types of chemical reactions and serve as an intermediate in complex syntheses highlights its versatility .
Properties
IUPAC Name |
methyl 3,4-dihydro-2H-pyran-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c1-9-7(8)6-3-2-4-10-5-6/h5H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAZSEFKEENKBKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=COCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60434044 | |
Record name | methyl 3,4-dihydro-2H-pyran-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60434044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86971-83-7 | |
Record name | methyl 3,4-dihydro-2H-pyran-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60434044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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